molecular formula C17H17ClN2O4S B5115821 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide

2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide

Cat. No.: B5115821
M. Wt: 380.8 g/mol
InChI Key: KPTNZJAUWNRYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide, also known as CP-945,598, is a novel and potent selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized and characterized by Pfizer researchers in 2003.

Mechanism of Action

2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide acts as a selective antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, mood, pain, and memory. By blocking the CB1 receptor, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and depression-like behaviors in rodents. In addition, this compound has been shown to reduce food intake and body weight in obese animals.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental model and the route of administration. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.

Future Directions

Future research on 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide could focus on its potential use in the treatment of specific diseases and conditions, such as chronic pain, anxiety disorders, and obesity. It could also investigate its pharmacokinetic and pharmacodynamic properties in humans, as well as its safety and tolerability. In addition, further studies could explore the potential of this compound as a tool for understanding the role of the endocannabinoid system in health and disease.

Synthesis Methods

The synthesis of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling of 4-chloroaniline with 4-bromo-2-(cyclopropylamino)acetophenone to form the aryl amide intermediate. This intermediate is then treated with sodium sulfonate to yield the final product.

Scientific Research Applications

2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide has been extensively studied in preclinical models as a potential therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of obesity, addiction, and neurodegenerative diseases.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-12-1-3-14(4-2-12)20-25(22,23)16-9-7-15(8-10-16)24-11-17(21)19-13-5-6-13/h1-4,7-10,13,20H,5-6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTNZJAUWNRYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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